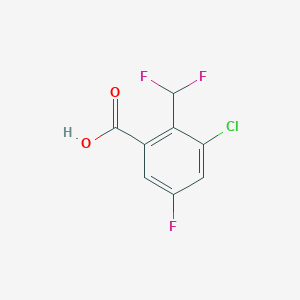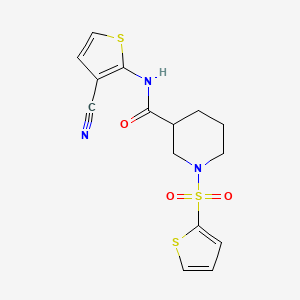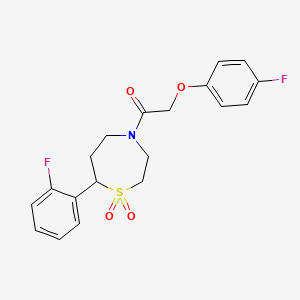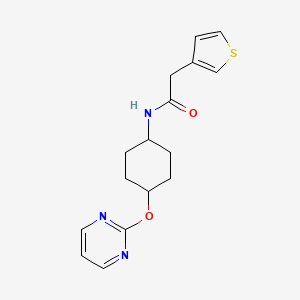
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide is a synthetic compound of significant interest in medicinal chemistry. It features a complex structure combining pyrimidine, cyclohexyl, and thiophene moieties, lending it unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1: : The initial step involves the synthesis of the intermediate compound (4-(pyrimidin-2-yloxy)cyclohexyl)methanol. This is achieved through a nucleophilic substitution reaction between 4-chlorocyclohexylmethanol and pyrimidine-2-oxide under basic conditions.
Step 2: : Next, the (4-(pyrimidin-2-yloxy)cyclohexyl)methanol is converted to the corresponding acyl chloride using thionyl chloride in an inert atmosphere.
Step 3: : The final step involves the reaction of the acyl chloride intermediate with thiophene-3-yl acetamide under mild conditions, yielding the target compound N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide.
Industrial Production Methods
Scaling up the production involves similar synthetic routes but utilizes optimized conditions and catalysts to increase yield and purity. Typical processes might involve continuous flow reactors and automated purification systems to ensure high efficiency and consistency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, particularly on the thiophene ring, leading to sulfoxides and sulfones.
Reduction: : Reduction reactions can occur on the pyrimidine ring or the carbonyl group, producing various reduced analogs.
Substitution: : Both nucleophilic and electrophilic substitutions are feasible on the pyrimidine and thiophene moieties.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution Reagents: : Alkyl halides, aryl halides, acids, bases
Major Products
Oxidation: : Formation of sulfoxides and sulfones from the thiophene ring.
Reduction: : Production of reduced pyrimidine analogs and secondary amines.
Substitution: : Various substituted pyrimidine and thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide has garnered attention in various fields:
Chemistry: : As a building block for more complex molecules and as a ligand in coordination chemistry.
Biology: : Its structural motifs make it a candidate for studying enzyme inhibition and receptor binding.
Industry: : Its unique properties are explored in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The compound's biological activity is primarily due to its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can mimic nucleobases, facilitating binding to DNA or RNA, while the thiophene moiety interacts with proteins, affecting their function. The cyclohexyl group provides structural rigidity, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-pyrimidinyl)cyclohexylamine
2-(thiophen-3-yl)acetamide
(4-pyrimidinyloxy)cyclohexanol
Uniqueness
The unique combination of pyrimidine, cyclohexyl, and thiophene groups imparts distinctive physicochemical properties and biological activities, making it stand out compared to its analogs. This distinctiveness is often leveraged in designing drugs with enhanced efficacy and reduced side effects.
Conclusion
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide exemplifies the confluence of intricate synthetic chemistry and potential biomedical applications. Its complex structure and diverse reactivity make it a valuable compound in research and industry, promising further exploration and development.
Eigenschaften
IUPAC Name |
N-(4-pyrimidin-2-yloxycyclohexyl)-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-15(10-12-6-9-22-11-12)19-13-2-4-14(5-3-13)21-16-17-7-1-8-18-16/h1,6-9,11,13-14H,2-5,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWGBEHVTMIFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CSC=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
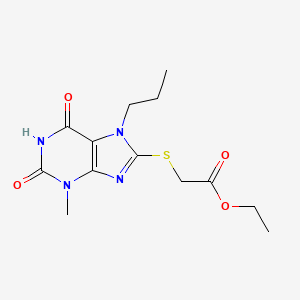
![3-[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2971595.png)
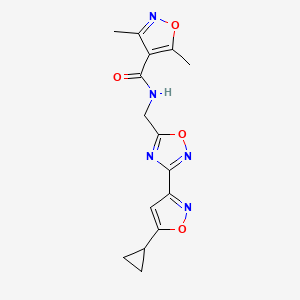
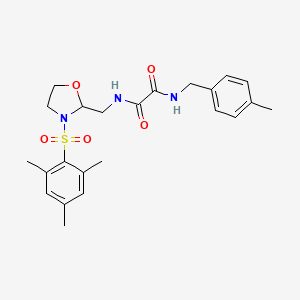
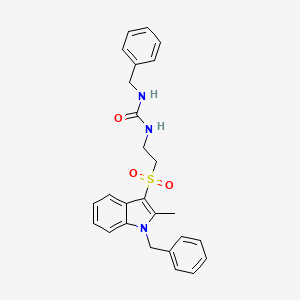
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one](/img/structure/B2971602.png)
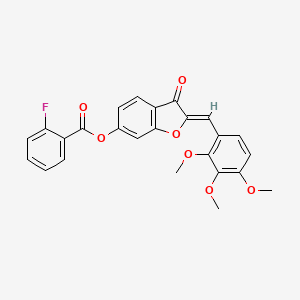
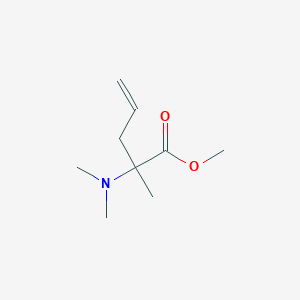
![6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2971608.png)
![N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2971610.png)
![1-Oxaspiro[3.5]nonan-7-one](/img/structure/B2971611.png)
